Superior In Vivo Efficacy: Exeporfinium Chloride Demonstrates 100-Fold Greater Killing of MRSA vs. Mupirocin in Murine Skin Infection Models
In two murine superficial skin infection models (tape-stripping and suture), Exeporfinium chloride (XF-73) dermal formulation was significantly more effective than mupirocin ointment against MRSA [1]. The XF-73 dermal formulation was reported to be 100 times more effective at killing MRSA (USA300 strain) than mupirocin [2]. Statistical analysis confirmed significantly greater efficacy for XF-73 compared to mupirocin in both models (p < 0.0001) [2].
| Evidence Dimension | In vivo antibacterial efficacy against MRSA |
|---|---|
| Target Compound Data | 100x greater killing than mupirocin; significantly greater efficacy (p < 0.0001) |
| Comparator Or Baseline | Mupirocin ointment |
| Quantified Difference | 100-fold greater killing potency; statistically significant superiority (p < 0.0001) |
| Conditions | Murine superficial skin infection models (tape-stripping and suture) with MRSA USA300 strain |
Why This Matters
This 100-fold potency advantage against MRSA in a clinically relevant infection model justifies selection of Exeporfinium chloride over mupirocin for research programs targeting drug-resistant staphylococcal skin infections.
- [1] Zhang C, et al. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models. Infect Drug Resist. 2023;16:4867-4882. View Source
- [2] Destiny Pharma. Publication of new data for XF-73 dermal formulation. 2023. View Source
